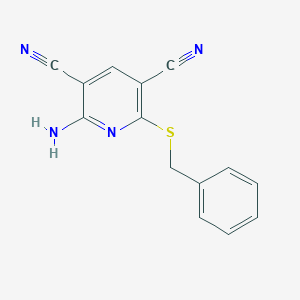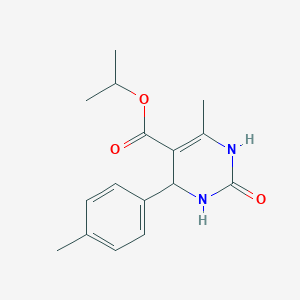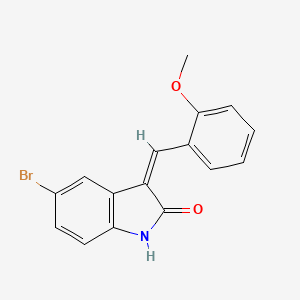
2,5-dioxo-1-phenylpyrrolidin-3-yl N-carbamimidoylcarbamimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[{[AMINO(IMINO)METHYL]AMINO}(IMINO)METHYL]SULFANYL}-2,5-DIOXO-1-PHENYLPYRROLIDINE is a complex organic compound with a unique structure that includes a pyrrolidine ring, a phenyl group, and multiple functional groups such as amino, imino, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[{[AMINO(IMINO)METHYL]AMINO}(IMINO)METHYL]SULFANYL}-2,5-DIOXO-1-PHENYLPYRROLIDINE typically involves multi-step organic reactions One common approach is to start with a pyrrolidine derivative and introduce the phenyl group through a Friedel-Crafts acylation reaction
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-{[{[AMINO(IMINO)METHYL]AMINO}(IMINO)METHYL]SULFANYL}-2,5-DIOXO-1-PHENYLPYRROLIDINE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imino groups can be reduced to form corresponding amines.
Substitution: The amino and imino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
3-{[{[AMINO(IMINO)METHYL]AMINO}(IMINO)METHYL]SULFANYL}-2,5-DIOXO-1-PHENYLPYRROLIDINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 3-{[{[AMINO(IMINO)METHYL]AMINO}(IMINO)METHYL]SULFANYL}-2,5-DIOXO-1-PHENYLPYRROLIDINE involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-imino-N-methylpropanamide: Shares similar functional groups but differs in the core structure.
N-(3-Chlorophenyl)-3-{[(4,6-dimethyl-2-pyrimidinyl)aminomethyl]amino}benzenesulfonamide: Contains similar amino and imino groups but has a different overall structure.
Uniqueness
3-{[{[AMINO(IMINO)METHYL]AMINO}(IMINO)METHYL]SULFANYL}-2,5-DIOXO-1-PHENYLPYRROLIDINE is unique due to its combination of functional groups and the presence of a pyrrolidine ring, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C12H13N5O2S |
|---|---|
Molecular Weight |
291.33 g/mol |
IUPAC Name |
(2,5-dioxo-1-phenylpyrrolidin-3-yl) N-(diaminomethylidene)carbamimidothioate |
InChI |
InChI=1S/C12H13N5O2S/c13-11(14)16-12(15)20-8-6-9(18)17(10(8)19)7-4-2-1-3-5-7/h1-5,8H,6H2,(H5,13,14,15,16) |
InChI Key |
XKKVQHXVMYRNJG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)SC(=N)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-(4-fluorophenyl)-5-hydroxy-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B11106329.png)
![N'-{(E)-[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B11106334.png)


![6-methyl-4-[(Z)-2-phenylethenyl]-2-thioxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11106345.png)
![N-(2,5-dimethylphenyl)-2-{(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-2-oxoacetamide](/img/structure/B11106346.png)
![N-(3-{[(2E)-2-benzylidenehydrazinyl]carbonyl}phenyl)-4-fluorobenzamide](/img/structure/B11106350.png)
![3,5-di-tert-butyl-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B11106360.png)
![2-[(E)-[(Phenylformamido)imino]methyl]phenyl 4-methoxybenzoate](/img/structure/B11106369.png)
![(3E)-N-methyl-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}-N-phenylbutanamide](/img/structure/B11106371.png)
![1-Methyl-4-phenyl-4,5-diazapentacyclo[6.6.6.0~2,7~.0~9,14~.0~15,20~]icosa-9,11,13,15,17,19-hexaene-3,6-dione (non-preferred name)](/img/structure/B11106374.png)
![2-(4-tert-butylphenyl)-N-[(E)-(2,4-dichlorophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11106378.png)
![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B11106391.png)

